molecular formula C13H8Cl2N2O3 B5512096 N-(3,5-dichlorophenyl)-4-nitrobenzamide CAS No. 316142-27-5

N-(3,5-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B5512096
CAS No.: 316142-27-5
M. Wt: 311.12 g/mol
InChI Key: SUFGASWKVLSBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorophenyl)-4-nitrobenzamide is a synthetic organic compound with the molecular formula C13H8Cl2N2O3 and a molecular weight of 311.12 g/mol . This benzamide derivative is characterized by a 4-nitrobenzoyl group linked to a 3,5-dichlorophenylamine moiety, making it a valuable intermediate in medicinal chemistry and biochemical research . This compound is of significant interest in pharmacological and agrochemical research. Nitrobenzamide scaffolds are known to exhibit a range of biological activities. Specifically, structurally related compounds have been investigated for their potential to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, suggesting utility as templates for herbicide development . Furthermore, similar ring-substituted nitrobenzamides have demonstrated promising in vitro antimicrobial and antimycobacterial activities, comparable to standard agents like isoniazid and ciprofloxacin, making them valuable for developing new anti-infective agents . The presence of both chloro and nitro substituents is a common strategy in drug design to enhance biological activity and influence the molecule's lipophilicity . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate care in a controlled laboratory setting.

Properties

CAS No.

316142-27-5

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18)

InChI Key

SUFGASWKVLSBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(3,5-dichlorophenyl)-4-nitrobenzamide exhibits antimicrobial properties. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Anticancer Properties

Research has shown that this compound may possess anticancer activity by targeting specific pathways involved in tumor growth and proliferation. Its ability to inhibit certain enzymes related to cancer progression makes it a candidate for further investigation in oncology .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes, which is crucial for developing therapeutic agents targeting diseases such as tuberculosis and other infections .

Antimycobacterial Activity

A study highlighted that derivatives of nitrobenzamide compounds exhibit varying degrees of antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The presence of both nitro groups in certain analogues was essential for maintaining high levels of activity .

Therapeutic Potential

Research focusing on the structure-activity relationship (SAR) of related compounds has revealed insights into how modifications can influence biological efficacy. For instance, alterations in substituent positions on the aromatic rings significantly impacted their enzyme inhibitory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Effects

  • N-(3,5-Dichlorophenyl)-4-nitrobenzamide vs. N-(3-Chlorophenethyl)-4-nitrobenzamide (): The latter replaces the 3,5-dichlorophenyl group with a 3-chlorophenethyl chain.
  • This compound vs. 3,5-Dinitro-N-(4-nitrophenyl)benzamide ():
    The latter has nitro groups at both the 3,5-positions of the benzoyl ring and the 4-position of the aniline ring. This increased electron-withdrawing character results in a larger dihedral angle (18.94°) between the nitro group and the benzene ring, compared to the target compound’s simpler substitution pattern. Such differences impact π-π stacking and hydrogen-bonding capabilities .

  • This compound vs. N-(3,5-Dichlorophenyl)-4-ethylbenzamide ():
    Replacing the nitro group with an ethyl (-CH₂CH₃) substituent reduces electron-withdrawing effects, likely increasing lipophilicity and altering solubility. The nitro group’s strong inductive effect may enhance reactivity in electrophilic substitutions or hydrogen bonding .

Physical and Crystallographic Properties

  • Solubility: The nitro group in this compound likely reduces water solubility compared to ethyl-substituted analogs (). However, dichlorophenyl derivatives often exhibit solubility in organic solvents like acetone and ethanol () .
  • Crystal Packing : Meta-substitution with electron-withdrawing groups (e.g., nitro or chlorine) in benzamides influences crystal parameters. For example, 3,5-Dinitro-N-(4-nitrophenyl)benzamide forms chains via N–H···O hydrogen bonds (), while dichlorophenyl analogs may adopt distinct packing modes due to halogen interactions .

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